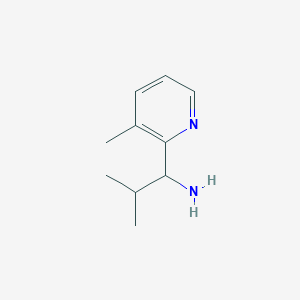

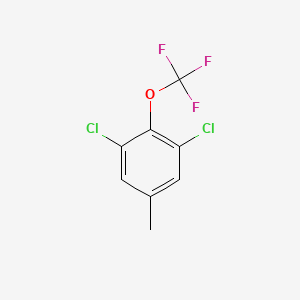

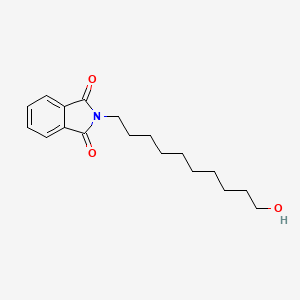

![molecular formula C18H22N2O5 B1452567 1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid CAS No. 946135-52-0](/img/structure/B1452567.png)

1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid

Übersicht

Beschreibung

The compound “1’-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid” is an intermediate for polycyclic indazole derivatives that are ERK inhibitors .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The Boc-protected amino acid ionic liquids (Boc-AAILs) were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the compound “1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid” was used as a rigid backbone to design the metal-ligating 3 10-helical peptide . Another study investigated the molecular structure, electronic properties, ESP map (polar aprotic and polar protic solvents), and topology of 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid .

Chemical Reactions Analysis

The deprotection of N-tert-butoxycarbonyl (Boc) protected functionalized heteroarenes via addition/elimination with 3-methoxypropylamine has been reported . This method was found to be mild and selective for various N-Boc protected heteroarenes .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the neat Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature . All of the Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature .

Wissenschaftliche Forschungsanwendungen

Application 1: Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines

- Summary of the Application: This compound has been used in the synthesis of functionalized 1,6-naphthyridines, which have a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

- Methods of Application: The specific method of application involves the use of pre-prepared ethyl 2-(4-((tert-butoxycarbonyl)amino)pyridin-3-yl)-2-oxoacetate and 2-(4 bromophenyl)-2-oxoethyl acetate .

- Results or Outcomes: The results of the study showed that the synthesized 1,6-naphthyridines exhibited significant anticancer activity on different cancer cell lines .

Application 2: Synthesis of Dipeptides

- Summary of the Application: This compound has been used in the synthesis of dipeptides. Dipeptides are a type of peptide that consists of two amino acid residues. They have applications in various fields such as drug development, food science, and biotechnology .

- Methods of Application: The specific method of application involves the use of amino acid ionic liquids (AAILs) for organic synthesis .

- Results or Outcomes: The results of the study showed that the synthesized dipeptides can be used in various applications such as drug development, food science, and biotechnology .

Application 3: Synthesis of Naphthalene-Thiourea Conjugates

- Summary of the Application: This compound has been used in the synthesis of novel naphthalene-thiourea conjugates, which are potential and selective inhibitors of alkaline phosphatase .

- Methods of Application: The specific method of application involves the use of pre-prepared ethyl 2-(4-((tert-butoxycarbonyl)amino)pyridin-3-yl)-2-oxoacetate .

- Results or Outcomes: The results of the study showed that the synthesized naphthalene-thiourea conjugates exhibited significant inhibitory activity on alkaline phosphatase .

Application 4: Synthesis of Functionalized Heteroarenes

- Summary of the Application: This compound has been used in the synthesis of functionalized heteroarenes, which are ubiquitous in alkaloid natural products, pharmaceuticals, materials, and related compounds .

- Methods of Application: The specific method of application involves the use of tert-butyloxycarbonyl (Boc) and related carbamate protecting groups to diminish the nucleophilicity of sp2-hybridized nitrogen atoms of indoles .

- Results or Outcomes: The results of the study showed that the synthesized functionalized heteroarenes can be used in various applications such as drug development, food science, and biotechnology .

Application 5: Synthesis of Naphthalene-Thiourea Conjugates

- Summary of the Application: This compound has been used in the synthesis of novel naphthalene-thiourea conjugates, which are potential and selective inhibitors of alkaline phosphatase .

- Methods of Application: The specific method of application involves the use of pre-prepared ethyl 2-(4-((tert-butoxycarbonyl)amino)pyridin-3-yl)-2-oxoacetate .

- Results or Outcomes: The results of the study showed that the synthesized naphthalene-thiourea conjugates exhibited significant inhibitory activity on alkaline phosphatase .

Safety And Hazards

The safety data sheet for a similar compound, N-BOC-Piperidine-4-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

The future directions for the research and development of “1’-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid” and similar compounds could involve the design, synthesis, and characterization of dynamically optically inactive 3 10 -helical peptides which possess a metal-chelating ability . Another potential direction could be the expansion of the applicability of AAILs in organic synthesis .

Eigenschaften

IUPAC Name |

1'-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxospiro[1H-indole-3,4'-piperidine]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c1-17(2,3)25-16(24)20-8-6-18(7-9-20)12-10-11(14(21)22)4-5-13(12)19-15(18)23/h4-5,10H,6-9H2,1-3H3,(H,19,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYMBJJXDJNNJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)C(=O)O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678121 | |

| Record name | 1'-(tert-Butoxycarbonyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-piperidine]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid | |

CAS RN |

946135-52-0 | |

| Record name | 1′-(1,1-Dimethylethyl) 1,2-dihydro-2-oxospiro[3H-indole-3,4′-piperidine]-1′,5-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946135-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1'-(tert-Butoxycarbonyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-piperidine]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

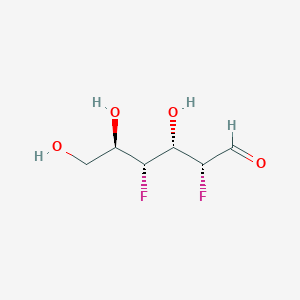

![1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride](/img/structure/B1452486.png)

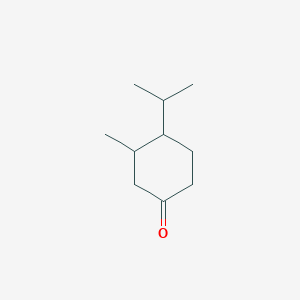

![2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1452498.png)

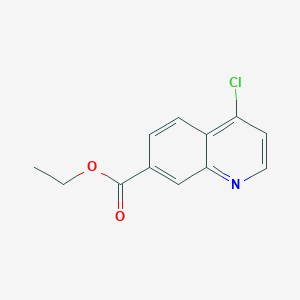

![2-chloro-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide](/img/structure/B1452503.png)

![2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide](/img/structure/B1452504.png)